molecular formula C16H12ClNOS B11099759 3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11099759
M. Wt: 301.8 g/mol
InChI Key: JVGHLPMDXAUGIN-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide is an organic compound belonging to the benzothiophene family This compound is characterized by the presence of a chlorine atom, a methylphenyl group, and a carboxamide group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzothiophene-2-carboxylic acid, which is then chlorinated to introduce the chlorine atom at the 3-position. The resulting intermediate is then reacted with 2-methylaniline under appropriate conditions to form the final carboxamide product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the carboxamide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the benzothiophene core. This structure imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications that other compounds may not fulfill.

Biological Activity

3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide is a compound with significant potential in biological research, particularly due to its enzyme inhibition capabilities and interactions with various biological targets. This article provides a detailed examination of its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzothiophene family, characterized by:

  • Molecular Formula : C15_{15}H14_{14}ClN\O2_2S
  • Molecular Weight : Approximately 301.8 g/mol
  • Functional Groups : Chlorine atom at the 3-position, a methylphenyl group, and a carboxamide group.

Biological Activity Overview

This compound exhibits notable biological activities, particularly in enzyme inhibition studies. Research indicates its potential to modulate enzyme activities, which can be valuable in pharmacological applications.

Enzyme Inhibition Studies

The compound has shown efficacy in inhibiting specific enzymes that are critical in various biochemical pathways. For instance:

  • Tyrosinase Inhibition : Similar compounds have demonstrated strong inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests that this compound could potentially be explored for applications in treating hyperpigmentation disorders .

Synthesis Methods

The synthesis of this compound can be performed through several methods:

  • Laboratory-Scale Synthesis :
    • Involves stepwise reactions including chlorination and amide formation.
    • Typical reagents may include chlorinated aromatic compounds and amines.
  • Industrial-Scale Processes :
    • Adapted for larger production volumes, focusing on yield optimization and cost-effectiveness.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamideC15_{15}H14_{14}ClN\O2_2SSimilar structure but differs by substituent position
3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamideC15_{15}H14_{14}ClN\O2_2SContains furan instead of methylphenyl group
Benzo[b]thiophene-2-carboxamide derivativesVariesBroader category with diverse biological activities

Case Studies and Research Findings

Recent studies have focused on the biological activity of benzothiophene derivatives, including this compound:

  • Antioxidant Activity : Research indicates that similar thiophene compounds exhibit significant antioxidant properties, which could be attributed to their ability to scavenge free radicals .
  • Antimicrobial Activity : Investigations into transition metal complexes derived from related benzothiophenes have shown promising antimicrobial effects, suggesting potential applications in treating infections .

Properties

Molecular Formula

C16H12ClNOS

Molecular Weight

301.8 g/mol

IUPAC Name

3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H12ClNOS/c1-10-6-2-4-8-12(10)18-16(19)15-14(17)11-7-3-5-9-13(11)20-15/h2-9H,1H3,(H,18,19)

InChI Key

JVGHLPMDXAUGIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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